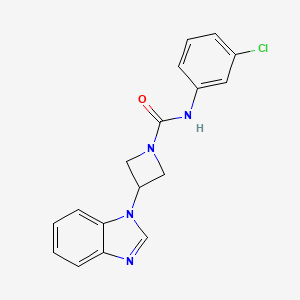
3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide are diverse and depend on the specific application of the compound. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In neurodegenerative disease research, 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide has been shown to have neuroprotective effects and can prevent the accumulation of toxic proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields of scientific research, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research and development of 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide. One of the future directions is to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another future direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide involves the reaction of 3-chloroaniline with benzimidazole in the presence of a base to form 3-(Benzimidazol-1-yl)aniline. The resulting product is then reacted with ethyl chloroacetate to form 3-(Benzimidazol-1-yl)-N-ethylacetamide, which is further reacted with sodium hydride and 3-chlorobenzoyl chloride to form 3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-(Benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied extensively for its antitumor, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-12-4-3-5-13(8-12)20-17(23)21-9-14(10-21)22-11-19-15-6-1-2-7-16(15)22/h1-8,11,14H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVIYMLOKONQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,3-benzodiazol-1-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)


![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)
![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)
![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)
